テトラブチルアンモニウム二水素リン酸

概要

説明

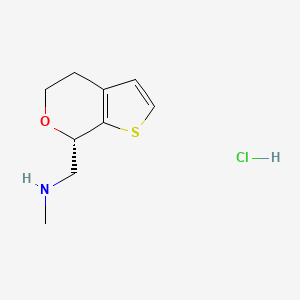

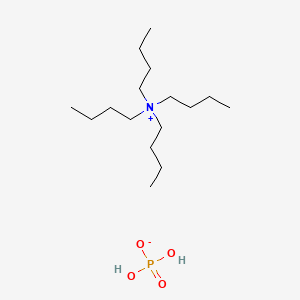

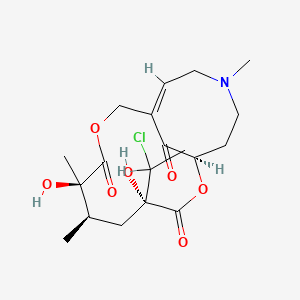

Tetrabutylammonium dihydrogen phosphate, also known as Tetrabutylammonium phosphate monobasic, is a quaternary ammonium salt . It has a molecular weight of 339.45 and a linear formula of (CH3CH2CH2CH2)4N [OP (OH)2O] .

Molecular Structure Analysis

The molecular structure of Tetrabutylammonium dihydrogen phosphate is represented by the linear formula (CH3CH2CH2CH2)4N [OP (OH)2O] . The molecular weight of the compound is 339.45 .Physical And Chemical Properties Analysis

Tetrabutylammonium dihydrogen phosphate is a powder with a melting point of 148 - 151 °C . It is soluble in acetonitrile, ethanol, and water .科学的研究の応用

オリゴヌクレオチドのフォールディングバッファー

この化合物は、脱塩されたオリゴヌクレオチド(短いDNAまたはRNA分子)の溶解のためのフォールディングバッファーとして使用されます。 オリゴヌクレオチドが正しく折り畳まれるために適切なイオン強度とpHを維持するのに役立ち、これはその機能と安定性にとって重要です .

HPLCにおけるイオン対試薬

テトラブチルアンモニウム二水素リン酸: は、さまざまな化合物を分析するための高速液体クロマトグラフィー(HPLC)におけるイオン対試薬として作用し、ベビーフォーミュラ中の5'-モノヌクレオチドや、アセトアミノフェンレベルを決定するための血液サンプルなどを含みます .

インドールのN-アルキル化のための触媒

これは、電子求引性アルケンを用いたインドールの選択的N-アルキル化のための触媒として役立ちます。 この反応は、医薬品や農薬を含む複雑な有機化合物を合成する上で重要です .

水素結合受容体触媒

水素結合受容体(HBA)触媒として、αC-H結合活性化によるケトエステルの合成に使用されます。 この用途は、特にケト基を持つ化合物を生成する有機合成において重要です .

インプリントポリマーの調製

この化合物は、一塩基性テトラブチルアンモニウムリン酸塩(TBAP)インプリントポリマーの調製に使用されます。 これらのポリマーは、分子認識のために設計された特定の空洞を持ち、センサー技術、分離プロセス、および触媒において有用です .

テトラサッカライドとジサッカライドの分析

これは、HPLCによるテトラサッカライドと^35S-ジサッカライドの分析のための試薬として使用され、複雑な炭水化物とその生物学的プロセスにおける役割の研究を支援します .

作用機序

Target of Action

Tetrabutylammonium dihydrogen phosphate primarily targets the process of selective N-alkylation of indoles with electron-poor alkenes . It also acts as a hydrogen-bond-acceptor (HBA) catalyst to synthesize ketoesters via αC-H bond activation .

Mode of Action

Tetrabutylammonium dihydrogen phosphate interacts with its targets by acting as a catalyst. It facilitates the selective N-alkylation of indoles with electron-poor alkenes . Furthermore, it serves as a hydrogen-bond-acceptor (HBA) catalyst, enabling the synthesis of ketoesters via αC-H bond activation .

Biochemical Pathways

Tetrabutylammonium dihydrogen phosphate affects the biochemical pathways involved in the synthesis of ketoesters and the selective N-alkylation of indoles . The compound’s catalytic action influences these pathways, leading to the production of specific biochemical products.

Pharmacokinetics

As a quaternary ammonium salt, it is mainly used as an electrolyte , which suggests that it may have unique absorption, distribution, metabolism, and excretion properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of Tetrabutylammonium dihydrogen phosphate’s action primarily involve the synthesis of ketoesters and the selective N-alkylation of indoles . These processes result from the compound’s role as a catalyst and a hydrogen-bond-acceptor (HBA).

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetrabutylammonium dihydrogen phosphate. For instance, the compound is hygroscopic, meaning it absorbs moisture from the air . This property could potentially affect its stability and efficacy.

Safety and Hazards

Tetrabutylammonium dihydrogen phosphate may form combustible dust concentrations in air and cause eye irritation . It is recommended to avoid ingestion and inhalation, avoid contact with skin, eyes, or clothing, avoid dust formation, and store the compound under an inert atmosphere to protect from moisture .

生化学分析

Biochemical Properties

Tetrabutylammonium dihydrogen phosphate plays a significant role in biochemical reactions. It is often used as a catalyst for the selective N-alkylation of indoles with electron-poor alkenes . It also acts as a hydrogen-bond-acceptor (HBA) catalyst to synthesize ketoesters via αC-H bond activation . The nature of these interactions involves the compound’s ability to donate or accept protons, which is a key feature of many biochemical reactions.

Molecular Mechanism

The molecular mechanism of Tetrabutylammonium dihydrogen phosphate primarily involves its function as a catalyst and a hydrogen-bond-acceptor. It can facilitate the transfer of protons in biochemical reactions, thereby influencing the rate and direction of these reactions . This can lead to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Temporal Effects in Laboratory Settings

It is known that it can form an explosive mixture with air , indicating that it must be handled with care in laboratory settings.

特性

IUPAC Name |

dihydrogen phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRNBPCNZJXHRJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4063951 | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5574-97-0 | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLAMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRD3CJW5P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TBAP function as an ion-pairing reagent in HPLC?

A1: TBAP acts as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) by forming neutral ion pairs with charged analytes. This pairing enhances retention on the hydrophobic stationary phase, improving separation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This technique is particularly useful for separating polar compounds like nucleotides, organic acids, and pharmaceuticals.

Q2: Can you provide examples of specific analytes separated using TBAP in HPLC?

A2: Certainly. Research highlights TBAP's effectiveness in separating:

- Nucleotides: ATP, ADP, AMP, cAMP, and other related nucleotides. [, , ]

- Organic acids: Pyridinedicarboxylic acids, docusate sodium. [, ]

- Pharmaceuticals: Suramin, doxorubicin, chlorophacinone, diphacinone, minodronic acid, ditolylacinone, cefsulodin, cefotiam, DB-67, risedronate, cefotaxime, iothalamate, p-aminohippuric acid, and colesevelam HCl. [, , , , , , , , , , , , ]

- Other compounds: Polyprenyl phosphate oligomers, food coal-tar dyes, and uric acid. [, , , , , ]

Q3: How does the concentration of TBAP influence analyte retention in HPLC?

A3: Increasing TBAP concentration generally increases analyte retention up to a certain point, beyond which the effect plateaus or even decreases. [, ] This behavior is attributed to the balance between ion-pair formation in the mobile phase and competition for binding sites on the stationary phase.

Q4: Besides concentration, what other factors affect TBAP's performance in HPLC separations?

A4: Key factors include:

- Mobile phase pH: Alters analyte ionization and, consequently, ion-pair formation. [, , , ]

- Organic modifier type and concentration: Influences the polarity of the mobile phase, impacting analyte partitioning. [, , , , , ]

- Column type: Hydrophobic stationary phases, such as C18, are commonly used for reversed-phase ion-pair chromatography with TBAP. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What are the advantages of using TBAP as an ion-pairing reagent compared to other reagents?

A5: TBAP offers several advantages, including:

Q6: What is the role of TBAP in the synthesis of calcium phosphate nanomaterials?

A6: TBAP serves as a phosphate source in the synthesis of calcium phosphate nanorods and nanowires. [] By injecting TBAP into a solution containing calcium oleate, calcium phosphate nanomaterials with controlled length and morphology can be obtained by carefully adjusting reaction parameters like temperature and molar ratios.

Q7: How does TBAP contribute to the proton conductivity of tin pyrophosphate in fuel cells?

A7: Studies show that tin pyrophosphate synthesized using TBAP as the phosphate precursor exhibits higher proton conductivity compared to those synthesized using other precursors. [] This improvement is attributed to the influence of TBAP on the crystalline structure and morphology of the resulting tin pyrophosphate.

Q8: Are there other applications of TBAP beyond analytical chemistry and materials science?

A8: Yes, TBAP has been explored in:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)